2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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Description
2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2S and its molecular weight is 290.81. The purity is usually 95%.
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Biological Activity
2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride (CAS Number: 1820718-06-6) is a thiazolidine derivative with potential biological activities. This compound has gained attention in the pharmaceutical field due to its structural properties and possible therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H19ClN2O2S
- Molecular Weight : 290.81 g/mol
- CAS Number : 1820718-06-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It acts as an inhibitor of specific protein phosphatases, particularly those involved in signaling pathways related to cell growth and differentiation.
Key Mechanisms Include:
- Tyrosine-protein Phosphatase Inhibition : This compound inhibits PTPN1 (Tyrosine-protein phosphatase non-receptor type 1), which plays a crucial role in regulating the endoplasmic reticulum's unfolded protein response and mediating signal transduction cascades .
- Impact on Cell Signaling : By modulating pathways such as the hepatocyte growth factor receptor signaling pathway and cadherin binding, it influences cell organization and migration .
Biological Activity
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives can exhibit anticancer properties. For example:
- Case Study : In vitro studies showed that compounds similar to this compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses by affecting signaling pathways related to inflammation .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits proliferation in cancer cell lines | |
Anti-inflammatory | Modulates immune response | |
Protein Phosphatase Inhibition | Regulates signaling pathways |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Human Intestinal Absorption | High (0.95) |
Blood-Brain Barrier | Moderate (0.95) |
CYP450 Substrate | Non-substrate |
Clinical Implications
Despite promising preclinical results, there are no current clinical trials registered for this specific compound as of now. However, its structural analogs have been tested in various phases of clinical trials for conditions such as cancer and metabolic disorders.
Properties
IUPAC Name |
1-[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-9-7-14(17(15,16)8-9)12-5-3-11(4-6-12)10(2)13;/h3-6,9-10H,7-8,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZPGFTNNCZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.